molecular formula C8H8F2N2O2 B3148815 5-amino-2,4-difluoro-N-methoxybenzamide CAS No. 658085-51-9

5-amino-2,4-difluoro-N-methoxybenzamide

Cat. No.: B3148815
CAS No.: 658085-51-9
M. Wt: 202.16 g/mol
InChI Key: FQZQOHXMWMGMBE-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluoro-N-methoxybenzamide is a chemical compound with the molecular formula C8H8F2N2O2 . It has a molecular weight of 202.16 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 202.158 Da and the monoisotopic mass is 202.055389 Da .

Scientific Research Applications

Radiosynthesis and Tracers

  • 5-Amino-2,4-difluoro-N-methoxybenzamide derivatives have been utilized in the development of radiolabeled compounds. For instance, 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide, a closely related compound, has been radiobrominated for potential use as a tracer in Positron Emission Tomography (PET) (Terrière et al., 1997).

Physicochemical Properties

  • The study of physicochemical properties, like molar refraction and polarizability, is another area of research involving similar compounds. For example, investigations on the density and refractive index of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate have contributed to understanding these properties in drug solutions (Sawale et al., 2016).

Drug Metabolism

  • Research on the metabolism of related compounds, such as metoclopramide (4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide), has provided insights into their transformation and excretion in biological systems. This includes the identification of metabolic products in urine, which is crucial for understanding the drug's pharmacokinetics and safety profile (Arita et al., 1970).

Novel Drug Synthesis

  • The synthesis of novel drugs using this compound derivatives is an area of interest. For example, the synthesis of novel 5-hydroxytryptamine 4 (5-HT4) receptor agonists using related compounds demonstrates the potential of these derivatives in developing new therapeutic agents (Suzuki et al., 1998).

Antimicrobial and Antioxidant Activities

  • Compounds similar to this compound, such as benzamides isolated from endophytic Streptomyces, have been studied for their antimicrobial and antioxidant activities. This research area explores the potential of these compounds in treating infections and oxidative stress-related conditions (Yang et al., 2015).

Properties

IUPAC Name

5-amino-2,4-difluoro-N-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-14-12-8(13)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZQOHXMWMGMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC(=C(C=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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